![molecular formula C23H24O2 B14381073 1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) CAS No. 89592-62-1](/img/structure/B14381073.png)
1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a propane-1,3-diyl linkage between two phenylene groups, each substituted with a 2-methylprop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propane-1,3-diyl Linkage: This step involves the reaction of a propane-1,3-diyl precursor with appropriate phenylene derivatives.
Substitution with 2-Methylprop-2-en-1-one: The phenylene groups are then functionalized with 2-methylprop-2-en-1-one through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Análisis De Reacciones Químicas
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-methylprop-2-en-1-one moieties to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylene rings or the 2-methylprop-2-en-1-one groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) include:
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-chloroethan-1-one): Differing by the substitution of chloroethan-1-one groups instead of 2-methylprop-2-en-1-one.
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-bromoethan-1-one): Featuring bromoethan-1-one groups.
The uniqueness of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.
Propiedades
Número CAS |
89592-62-1 |
|---|---|
Fórmula molecular |
C23H24O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-methyl-1-[2-[3-[2-(2-methylprop-2-enoyl)phenyl]propyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H24O2/c1-16(2)22(24)20-14-7-5-10-18(20)12-9-13-19-11-6-8-15-21(19)23(25)17(3)4/h5-8,10-11,14-15H,1,3,9,12-13H2,2,4H3 |
Clave InChI |
UORBSRFANHBYCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC=CC=C1CCCC2=CC=CC=C2C(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

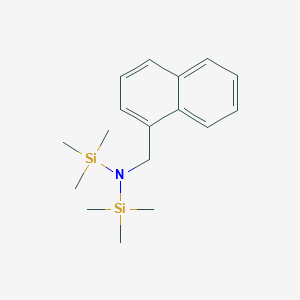

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
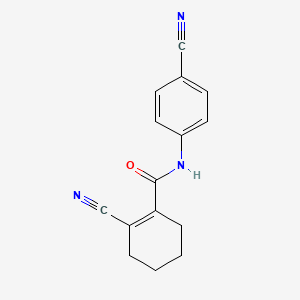
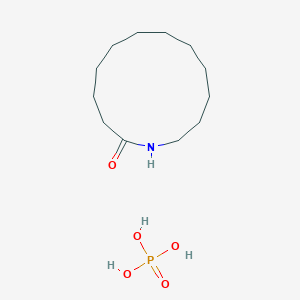
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
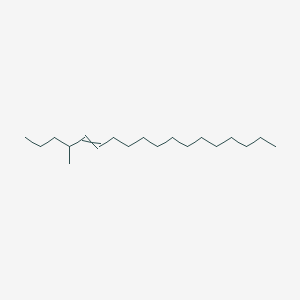
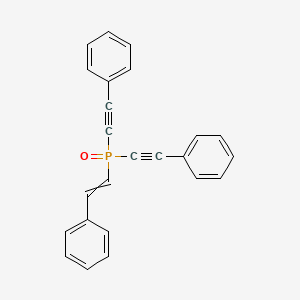

![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
